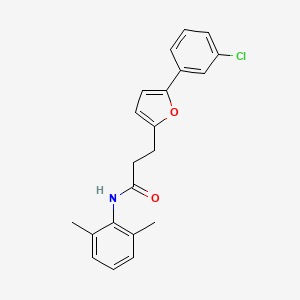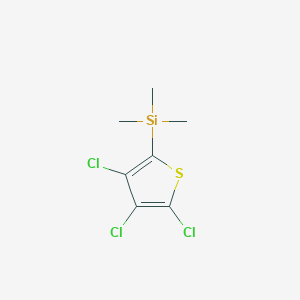![molecular formula C18H18NOP B11941262 7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene CAS No. 254888-50-1](/img/structure/B11941262.png)
7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Diphenylphosphoryl)-7-azabicyclo[410]hept-3-ene is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene typically involves multiple steps. One common method includes the reaction of a suitable bicyclic precursor with diphenylphosphoryl chloride under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The use of a base, such as triethylamine, can facilitate the reaction by neutralizing the hydrochloric acid formed during the process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracetic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphorus atom, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracetic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl derivatives, while reduction could lead to the formation of simpler bicyclic compounds.
Aplicaciones Científicas De Investigación
7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: May be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism by which 7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene exerts its effects involves interactions with molecular targets such as enzymes and proteins. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The diphenylphosphoryl group can participate in various chemical reactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Carene: A bicyclic monoterpene with a similar bicyclic structure but different functional groups.
Bicyclo[4.1.0]heptenes: A class of compounds with a similar core structure but varying substituents.
Uniqueness
7-(Diphenylphosphoryl)-7-azabicyclo[410]hept-3-ene is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
254888-50-1 |
|---|---|
Fórmula molecular |
C18H18NOP |
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
7-diphenylphosphoryl-7-azabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C18H18NOP/c20-21(15-9-3-1-4-10-15,16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)19/h1-12,17-18H,13-14H2 |
Clave InChI |
ZIWDCXWGUHABIE-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC2C1N2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


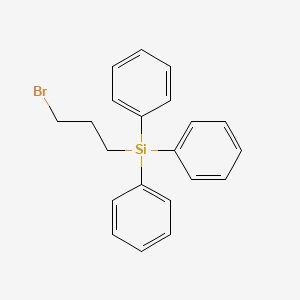
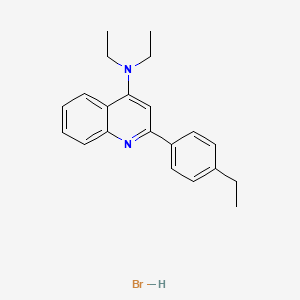
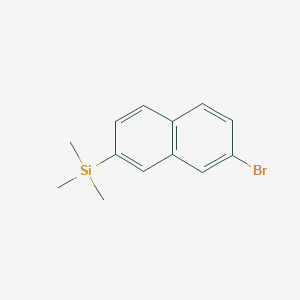

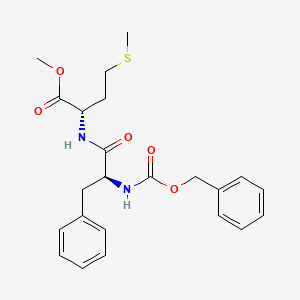


![N-[(3-nitrophenyl)methylideneamino]aniline](/img/structure/B11941232.png)
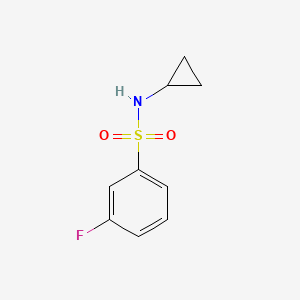

![3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide](/img/structure/B11941240.png)

